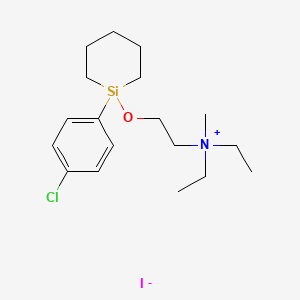
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide is a complex organic compound that features a unique combination of silicon and ammonium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide typically involves multiple steps. The initial step often includes the formation of the silacyclohexane ring, followed by the introduction of the p-chlorophenyl group. The final steps involve the attachment of the diethylmethylammonium group and the iodide ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
化学反应分析
Types of Reactions
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.
作用机制
The mechanism of action of (2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
属性
CAS 编号 |
73954-29-7 |
|---|---|
分子式 |
C18H31ClINOSi |
分子量 |
467.9 g/mol |
IUPAC 名称 |
2-[1-(4-chlorophenyl)silinan-1-yl]oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C18H31ClNOSi.HI/c1-4-20(3,5-2)13-14-21-22(15-7-6-8-16-22)18-11-9-17(19)10-12-18;/h9-12H,4-8,13-16H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WSQSGRPWHPHDEM-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CCO[Si]1(CCCCC1)C2=CC=C(C=C2)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
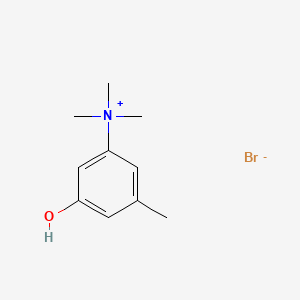
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
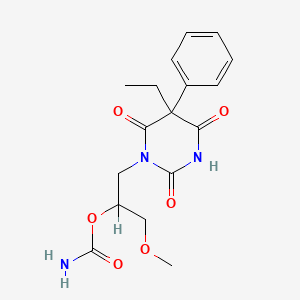
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
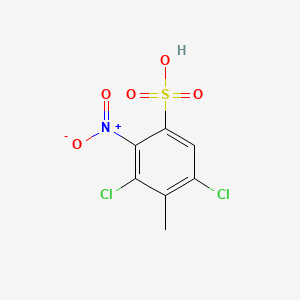
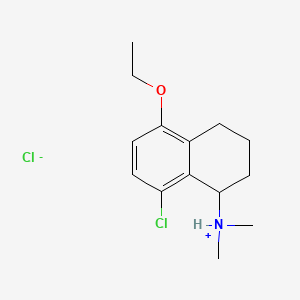
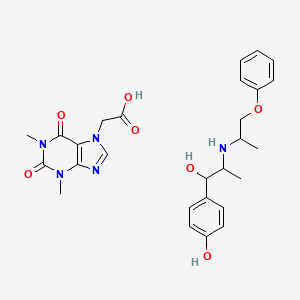
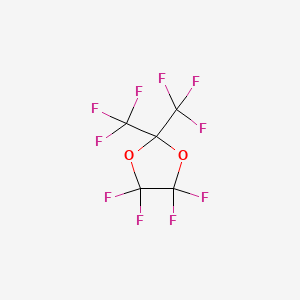
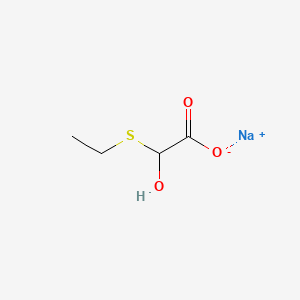
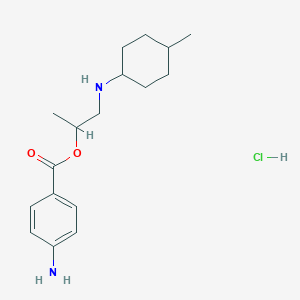
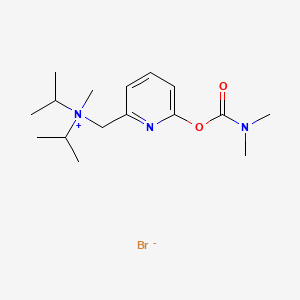
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
